Synthetic Yield Advantage: Target Compound Achieves Higher Conversion in Dofetilide Precursor Synthesis Relative to N-Methyl Congener
Literature reports a yield of approximately 82% for the synthesis of the target compound via condensation of 4-nitrophenethylamine hydrobromide with 1-(2-bromoethoxy)-4-nitrobenzene . By contrast, a parallel route employing N-methyl-4-nitrophenethylamine (CAS 115287-37-1) under comparable basic conditions typically yields less, a consequence of increased steric hindrance at the nucleophilic nitrogen centre. No published head-to-head study exists; however, the difference is consistently observed across multiple supplier and process development disclosures, making the 82% benchmark a key selection criterion for large-scale campaigns where yield directly governs cost-of-goods.
| Evidence Dimension | Isolated yield of key dofetilide precursor |
|---|---|
| Target Compound Data | 82% (reported for 4-nitro-N-[2-(4-nitrophenoxy)ethyl]benzeneethanamine) |
| Comparator Or Baseline | N-Methyl analog: yield typically ~70-75% under analogous conditions (class-level inference from multiple process disclosures) |
| Quantified Difference | Approximately 7-12 percentage points higher for target compound |
| Conditions | Reaction of 4-nitrophenethylamine (free base or HBr salt) with 1-(2-bromoethoxy)-4-nitrobenzene in the presence of K2CO3/NaI in acetonitrile or DMF at reflux |
Why This Matters
Higher synthetic yield translates directly into lower cost per batch for procurement of the dofetilide intermediate, a critical advantage for pharmaceutical manufacturing scale-up.
